molecular formula C22H21N3O2S B11010149 N-[2-(1H-indol-1-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

N-[2-(1H-indol-1-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B11010149
M. Wt: 391.5 g/mol
InChI Key: ADRISLVWGFOHQX-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-1-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide is a complex organic compound that features an indole moiety, a thiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-1-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide typically involves the coupling of an indole derivative with a thiazole derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the two components . The reaction conditions often include:

    Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

    Temperature: Room temperature to 40°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-1-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of oxindole derivatives.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[2-(1H-indol-1-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiazole ring may interact with nucleic acids or proteins, influencing cellular processes. The methoxyphenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-1-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide is unique due to the presence of both the thiazole and methoxyphenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H21N3O2S

Molecular Weight

391.5 g/mol

IUPAC Name

N-(2-indol-1-ylethyl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C22H21N3O2S/c1-27-19-8-6-17(7-9-19)22-24-18(15-28-22)14-21(26)23-11-13-25-12-10-16-4-2-3-5-20(16)25/h2-10,12,15H,11,13-14H2,1H3,(H,23,26)

InChI Key

ADRISLVWGFOHQX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCCN3C=CC4=CC=CC=C43

Origin of Product

United States

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